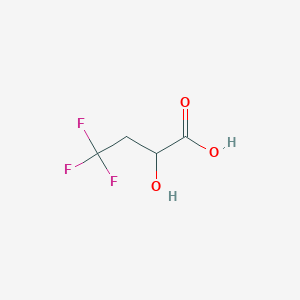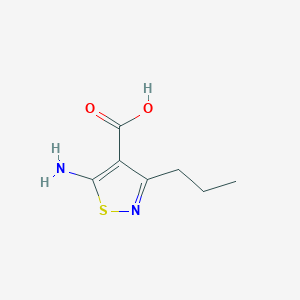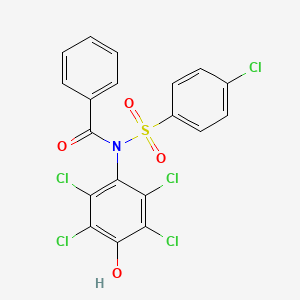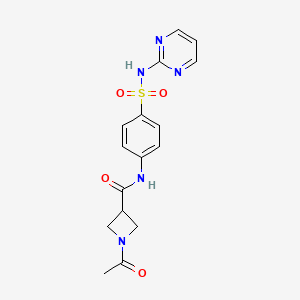
4,4,4-Trifluoro-2-hydroxybutanoic acid
概要
説明
4,4,4-Trifluoro-2-hydroxybutanoic acid is a fluorinated organic compound with the molecular formula C4H5F3O3. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanoic acid backbone, along with a hydroxyl group on the second carbon.
準備方法
The synthesis of 4,4,4-Trifluoro-2-hydroxybutanoic acid can be achieved through several routes. One common method involves the alkylation of glycine Schiff base with trifluoroethyl iodide under basic conditions, followed by hydrolysis to yield the desired product . Industrial production methods typically involve large-scale synthesis using recyclable chiral auxiliaries to form the corresponding nickel (II) complex, which is then alkylated and subsequently disassembled to reclaim the chiral auxiliary and produce the target compound .
化学反応の分析
4,4,4-Trifluoro-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学的研究の応用
4,4,4-Trifluoro-2-hydroxybutanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,4,4-Trifluoro-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The hydroxyl and carboxylic acid groups facilitate binding to active sites of enzymes, modulating their activity and influencing various biochemical pathways .
類似化合物との比較
4,4,4-Trifluoro-2-hydroxybutanoic acid can be compared with other fluorinated compounds such as:
4,4,4-Trifluorobutyric acid: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
4,4,4-Trifluoro-2-phenylbutanoic acid: Contains a phenyl group, which significantly alters its chemical properties and applications.
4,4,4-Trifluoro-2-butanone: A ketone derivative that is used in different synthetic applications compared to the hydroxy acid. The uniqueness of this compound lies in its combination of trifluoromethyl, hydroxyl, and carboxylic acid functionalities, which provide a versatile platform for various chemical transformations and applications.
特性
IUPAC Name |
4,4,4-trifluoro-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)1-2(8)3(9)10/h2,8H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKVOERQNLHPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879090-39-8 | |
| Record name | 4,4,4-trifluoro-2-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2389370.png)


![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/new.no-structure.jpg)

![N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2389377.png)
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B2389379.png)


![N-(3-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2389386.png)
![Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate](/img/structure/B2389387.png)
![2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide](/img/structure/B2389388.png)
